molecular formula C30H26N2O3 B4027567 8-[4-(Benzyloxy)-3-methoxyphenyl]-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one

8-[4-(Benzyloxy)-3-methoxyphenyl]-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one

Cat. No.: B4027567
M. Wt: 462.5 g/mol
InChI Key: SPRYOESYPTYMHW-UHFFFAOYSA-N
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Description

8-[4-(Benzyloxy)-3-methoxyphenyl]-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one is a complex organic compound with a unique structure that combines a benzyloxy group, a methoxy group, and a cyclohexa phenanthrolin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(Benzyloxy)-3-methoxyphenyl]-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one typically involves multiple steps, starting from readily available precursors. One common approach is the benzylation of 4-hydroxy-3-methoxyphenylacetic acid, followed by cyclization and further functionalization to introduce the phenanthrolin core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up from laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

8-[4-(Benzyloxy)-3-methoxyphenyl]-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and benzyloxy groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-[4-(Benzyloxy)-3-methoxyphenyl]-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-[4-(Benzyloxy)-3-methoxyphenyl]-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[4-(Benzyloxy)-3-methoxyphenyl]-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one is unique due to its combination of a cyclohexa phenanthrolin core with benzyloxy and methoxy groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-(3-methoxy-4-phenylmethoxyphenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O3/c1-34-27-17-20(12-15-26(27)35-18-19-7-3-2-4-8-19)30-29-22(9-5-11-25(29)33)28-21-10-6-16-31-23(21)13-14-24(28)32-30/h2-4,6-8,10,12-17,30,32H,5,9,11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRYOESYPTYMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=C4C=CC=N5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-[4-(Benzyloxy)-3-methoxyphenyl]-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one
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8-[4-(Benzyloxy)-3-methoxyphenyl]-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one
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8-[4-(Benzyloxy)-3-methoxyphenyl]-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one
Reactant of Route 4
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8-[4-(Benzyloxy)-3-methoxyphenyl]-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one
Reactant of Route 5
Reactant of Route 5
8-[4-(Benzyloxy)-3-methoxyphenyl]-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one
Reactant of Route 6
8-[4-(Benzyloxy)-3-methoxyphenyl]-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one

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